molecular formula C23H20ClF3N2O4 B11496431 4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11496431
M. Wt: 480.9 g/mol
InChI Key: HCBJKBPDVNGWML-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The furan ring is introduced through a series of reactions involving furan-2-carboxaldehyde. The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide under specific conditions. The final step involves the coupling of the indole derivative with 4-chlorobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and furan-containing molecules, such as:

Uniqueness

What sets 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further exploration in various scientific fields .

Properties

Molecular Formula

C23H20ClF3N2O4

Molecular Weight

480.9 g/mol

IUPAC Name

4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C23H20ClF3N2O4/c1-21(2)10-16-18(17(30)11-21)22(23(25,26)27,20(32)29(16)12-15-4-3-9-33-15)28-19(31)13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31)

InChI Key

HCBJKBPDVNGWML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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